Sulfo-Cy5 DBCO
Overview
Description
Sulfo-Cy5 DBCO is a water-soluble linker of Cyanine5 fluorophore. It is a derivative of the sulfo-Cyanine5 dye, which emits in the red channel. The DBCO group enables copper-free biocompatible Click Chemistry with fast reaction kinetics and good stability. This reagent is compatible with a wide range of standard fluorescent instrumentation such as imagers, plate readers, and microscopes .
Mechanism of Action
Target of Action
The primary target of Sulfo-Cy5 DBCO is molecules containing azide groups . The DBCO group in this compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with these azide-containing molecules . This specific connection allows the fluorescent labeling of biomolecules .
Mode of Action
this compound operates through a copper-free “click chemistry” reaction with azide-containing compounds . This reaction forms a stable triazole without the need for a copper catalyst or high temperatures . The DBCO group in this compound enables this reaction .
Biochemical Pathways
The biochemical pathway primarily involved is the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction results in the formation of a stable triazole linkage . The fast kinetics of this reaction allows for efficient labeling of biomolecules .
Pharmacokinetics
It’s known that the compound is water-soluble , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the formation of a stable triazole linkage with azide-containing molecules . This allows for the specific fluorescent labeling of these biomolecules .
Action Environment
The action of this compound is influenced by its environment. Its water solubility allows it to perform labeling reactions in aqueous solutions .
Biochemical Analysis
Biochemical Properties
Sulfo-Cy5 DBCO plays a significant role in biochemical reactions. It contains a DBCO (Dibenzylcyclooctyne) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction is fast, efficient, and biocompatible, making this compound a valuable tool for labeling biomolecules .
Cellular Effects
This compound is not suitable for staining intracellular components of permeabilized cells as it may exhibit a high background . It can be used to label specific biomolecules, such as DNA, RNA, and cell surface proteins, thereby enabling the visualization of biological processes .
Molecular Mechanism
The mechanism of action of this compound is based on its ability to undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction allows this compound to form a stable triazole linkage with the target molecule, enabling the specific labeling of biomolecules .
Temporal Effects in Laboratory Settings
This compound is known for its stability and long-term effects on cellular function . It is shipped at ambient temperature and can be stored at -20 °C . It has a shelf life of 12 months after the date of delivery .
Metabolic Pathways
Given its ability to react with Azide groups, it is likely involved in pathways where these groups are present .
Transport and Distribution
Due to its water-solubility , it can be distributed in aqueous environments, making it suitable for use in various biological systems.
Subcellular Localization
Given its ability to label specific biomolecules, it is likely that its localization would depend on the localization of the target biomolecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfo-Cy5 DBCO is synthesized by conjugating the sulfo-Cyanine5 dye with the dibenzocyclooctyne (DBCO) group. The reaction typically involves the use of a water-soluble sulfo-Cyanine5 dye and a DBCO derivative under mild conditions to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥ 90% .
Chemical Reactions Analysis
Types of Reactions
Sulfo-Cy5 DBCO primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This copper-free click chemistry reaction is highly efficient and specific, making it ideal for bioconjugation applications .
Common Reagents and Conditions
The SPAAC reaction between this compound and azide-functionalized compounds or biomolecules does not require a copper catalyst, which is advantageous for biological applications. The reaction is typically carried out in aqueous media at room temperature .
Major Products Formed
The major product formed from the reaction of this compound with azides is a stable triazole linkage, which is useful for labeling and imaging applications .
Scientific Research Applications
Sulfo-Cy5 DBCO has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Sulfo-Cy3 DBCO: Another water-soluble linker of Cyanine3 fluorophore, used for similar applications but emits in a different spectral range.
DBCO-AF488: A derivative of Alexa Fluor 488, used for fluorescent labeling in the green channel.
DBCO-Cy5.5: A derivative of Cyanine5.5, used for labeling in the near-infrared range.
Uniqueness
Sulfo-Cy5 DBCO is unique due to its emission in the red channel, making it suitable for applications requiring red fluorescence. Its copper-free click chemistry compatibility ensures biocompatibility and stability, making it a preferred choice for biological and medical applications .
Properties
IUPAC Name |
1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H56N4O11S3/c1-51(2)42-34-40(69(62,63)64)25-27-45(42)54(31-14-6-9-22-49(57)53-30-29-50(58)56-36-39-18-11-10-16-37(39)23-24-38-17-12-13-19-44(38)56)47(51)20-7-5-8-21-48-52(3,4)43-35-41(70(65,66)67)26-28-46(43)55(48)32-15-33-68(59,60)61/h5,7-8,10-13,16-21,25-28,34-35H,6,9,14-15,22,29-33,36H2,1-4H3,(H3-,53,57,59,60,61,62,63,64,65,66,67) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHUKJFMCCLWEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H56N4O11S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1009.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was Sulfo-Cy5 DBCO utilized in the study to analyze glycoRNA?
A1: The research employed this compound to specifically label newly synthesized fucoglycoRNA in alveolar epithelial cells. This involved a two-step process:
Q2: What are the advantages of using click chemistry with this compound for glycoRNA detection?
A: The study highlighted several advantages of this approach []:
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